4-Beta-Hydroxycholesterol
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Overview
Description
4-Beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, formed by the action of cytochrome P450 3A4 enzymes. It is considered a biomarker for the activity of these enzymes, which play a crucial role in the metabolism of various drugs and endogenous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Beta-Hydroxycholesterol can be synthesized through the hydroxylation of cholesterol. This process involves the use of cytochrome P450 3A4 enzymes, which catalyze the addition of a hydroxyl group at the beta position of the cholesterol molecule . The reaction typically requires specific conditions, including the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where cholesterol is exposed to cytochrome P450 3A4 enzymes under controlled conditions. The process is optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Beta-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: Under certain conditions, it can be reduced back to cholesterol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions include other oxysterols, reduced cholesterol, and substituted cholesterol derivatives .
Scientific Research Applications
4-Beta-Hydroxycholesterol has several applications in scientific research:
Chemistry: It is used as a standard for studying the activity of cytochrome P450 enzymes.
Biology: It serves as a biomarker for the activity of cytochrome P450 3A4 enzymes in biological systems.
Medicine: It is used in clinical studies to monitor the metabolism of drugs and to assess the potential for drug-drug interactions.
Industry: It is employed in the pharmaceutical industry for the development and testing of new drugs
Mechanism of Action
4-Beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors, which are major regulators of lipid metabolism. It acts as a ligand for these receptors, modulating the expression of genes involved in cholesterol transport and metabolism. This interaction influences the efflux and influx of cholesterol in cells, thereby regulating cholesterol homeostasis .
Comparison with Similar Compounds
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 4-Beta-Hydroxycholesterol is unique in its specific formation through the action of cytochrome P450 3A4 enzymes, making it a reliable biomarker for the activity of these enzymes. In contrast, 25-Hydroxycholesterol and 27-Hydroxycholesterol are formed through different enzymatic pathways and have distinct roles in cholesterol metabolism .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24?,25-,26-,27-/m1/s1 |
InChI Key |
CZDKQKOAHAICSF-UBUUKARGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC([C@@H]4O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origin of Product |
United States |
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